Home > Products > Screening Compounds P68956 > 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine - 1354939-40-4

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Catalog Number: EVT-6479110
CAS Number: 1354939-40-4
Molecular Formula: C14H15N5O2
Molecular Weight: 285.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring that is substituted at the 3-position with a 4-nitrophenyl group and at the 6-position with a piperazin-1-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for this compound is C12_{12}H14_{14}N4_{4}O2_2, and it has a molecular weight of approximately 246.26 g/mol.

Source and Classification

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine can be sourced through chemical suppliers or synthesized in laboratory settings. It falls under the classification of heterocyclic compounds, specifically within the category of pyridazines, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine typically involves several key steps:

  1. Formation of the Pyridazine Core:
    • The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives with diketones or other suitable precursors.
  2. Introduction of the Nitrophenyl Group:
    • The nitrophenyl group is introduced through nitration, using concentrated nitric acid and sulfuric acid to nitrate a phenyl compound.
  3. Attachment of the Piperazinyl Group:
    • The piperazinyl group is attached through nucleophilic substitution, where a halogenated pyridazine intermediate reacts with piperazine under basic conditions .

Technical Considerations

  • The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
  • Common solvents include acetonitrile or ethanol, while bases like potassium carbonate may be employed to facilitate nucleophilic substitutions.
Molecular Structure Analysis

Structural Data

  • Molecular Formula: C12_{12}H14_{14}N4_{4}O2_2
  • Molecular Weight: 246.26 g/mol
  • Melting Point: Typically reported between 85-86 °C .
  • Spectroscopic Data: Infrared spectroscopy (IR) shows characteristic peaks for functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) can provide insights into the hydrogen and carbon environments.
Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions:

  1. Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
  2. Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like palladium on carbon or sodium borohydride.
  3. Substitution Reactions: The compound can participate in further substitution reactions to yield various derivatives .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Hydrogen gas with a catalyst or metal hydrides.
  • Substitution Conditions: Typically requires a base and appropriate electrophiles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Often presented as a yellow solid.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Chemical Properties

  • The compound exhibits stability under normal laboratory conditions but may be sensitive to strong oxidizing agents.
  • It has potential reactivity due to the presence of both nitro and piperazine groups, allowing for diverse chemical transformations.
Applications

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine has several notable applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting central nervous system disorders.
  2. Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
  3. Chemical Biology: Utilized as a probe in studying biological pathways and molecular interactions.
  4. Industrial Applications: Potentially useful in developing new materials or as catalysts in chemical reactions .
Introduction to Pyridazine-Based Medicinal Chemistry

The pyridazine ring (1,2-diazabenzene) constitutes a privileged scaffold in drug discovery due to its distinct physicochemical properties. Characterized by a high dipole moment (μ = 4.22 D) and moderate basicity (pKa ≈ 2.3), pyridazine facilitates strong electrostatic interactions with biological targets and enhances aqueous solubility. Its π-deficient aromatic system promotes π-stacking with protein residues, while the two adjacent nitrogen atoms serve as hydrogen bond acceptors, enabling precise binding interactions. Pyridazine-containing compounds represent ~8% of FDA-approved small-molecule drugs, underscoring their therapeutic significance. The structural hybridization of pyridazine with pharmacophoric elements like piperazine and nitrophenyl groups has emerged as a strategic approach to develop multitargeted ligands for complex diseases [2] [5] [8].

Role of Pyridazine Scaffolds in Modern Drug Discovery

Pyridazine derivatives exhibit broad pharmacological polyvalence, impacting oncology, neurology, and infectious disease therapeutics. Their mechanism of action frequently involves:

  • Kinase inhibition: The pyridazine core mimics ATP’s purine ring, enabling competitive binding in kinase ATP pockets.
  • Epigenetic modulation: Pyridazine-based compounds target histone deacetylases (HDACs) and DNA methyltransferases.
  • Receptor antagonism: Derivatives exhibit high affinity for G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.

Table 1: Clinically Approved Pyridazine-Based Drugs

Drug NameTherapeutic AreaMolecular TargetKey Structural Features
TepotinibNon-small cell lung cancerc-MET kinasePyridazinone core
VebreltinibSolid tumorsc-MET kinasePyridazine-aminopyrimidine hybrid
Ponatinib*Chronic myeloid leukemiaBCR-ABL kinaseImidazo[1,2-b]pyridazine scaffold
Gandotinib*Myeloproliferative disordersJAK2 kinaseTrisubstituted pyridazine

*Contains imidazo[1,2-b]pyridazine, a fused pyridazine derivative [2] [8].

The pyridazine ring’s bioisosteric versatility allows replacement of benzene, pyridine, or pyrimidine rings while maintaining target engagement. For instance, substituting pyrimidine with pyridazine in kinase inhibitors enhances water solubility due to reduced logP values, improving oral bioavailability. Additionally, pyridazine’s crystallinity-enhancing properties facilitate pharmaceutical processing and formulation development. Recent drug discovery campaigns increasingly exploit pyridazine’s ability to engage "undruggable" targets like protein-protein interfaces and allosteric sites through its dual hydrogen-bonding capability and dipole-driven interactions [5] [8].

Structural Significance of Piperazine and Nitrophenyl Substituents in Bioactive Compounds

The piperazine and nitrophenyl moieties confer complementary pharmacological properties when integrated with heterocyclic scaffolds:

Piperazine’s Pharmacophoric Contributions

  • Conformational flexibility: The chair-boat transition enables adaptation to diverse binding pockets.
  • Basic nitrogen centers (pKa ≈ 9.8): Facilitate salt bridge formation with Asp/Glu residues in target proteins.
  • Hydrogen-bonding capability: Serves as dual H-bond donor/acceptor depending on protonation state.
  • Solubility enhancement: Increases water solubility of lipophilic scaffolds by ~20–50-fold.

Piperazine protonation significantly impacts receptor affinity. Crystallographic studies of sigma-1 receptor ligands revealed that piperidine derivatives (e.g., KSK68) exhibit higher σ1R affinity than their piperazine analogs (KSK67) due to preferential salt bridge formation with Glu172 when protonated. This distinction arises from differential basicity: piperazine’s secondary nitrogen (pKa 5.35) remains unprotonated at physiological pH, while piperidine’s nitrogen (pKa 10.08) is predominantly charged [9] [10].

Nitrophenyl’s Electronic and Steric Effects

  • Electron-withdrawing capability: The nitro group (-NO₂) reduces electron density on the phenyl ring, enhancing:
  • π-Stacking with aromatic amino acid residues (Phe, Tyr, Trp)
  • Dipole-dipole interactions with protein domains
  • Molecular geometry: The planar configuration enables deep penetration into hydrophobic binding clefts.
  • Metabolic stability: Resists oxidative degradation by cytochrome P450 enzymes.

Table 2: SAR of Nitrophenyl/Piperazine Hybrids

Compound ClassBiological ActivityKey SAR Insights
4-NitrophenylpiperazinesTyrosinase inhibitionIndole substitution (4l) enhances activity (IC₅₀ = 72.55 µM) vs. unsubstituted phenyl (IC₅₀ = 174.71 µM)
PyridinylpiperazinesUrease inhibition3-Nitropyridinyl derivatives (5b, 7e) show IC₅₀ = 2.0–2.24 µM (15-fold > thiourea)
BenzhydrylpiperazinesDual H3/sigma-1 ligandsPiperidine core outperforms piperazine in σ1R binding
Imidazo[1,2-b]pyridazinesKinase inhibition (e.g., JAK2, BCR-ABL)Nitrophenyl enhances target selectivity via hydrophobic pocket engagement [6] [7] [9]

The 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine architecture synergizes these elements: the pyridazine core provides directional polarity, the 4-nitrophenyl group enables deep hydrophobic pocket penetration, and the piperazine tail confers solubility and additional target interactions. This trifecta enables multitarget engagement, particularly against enzymes with hydrophobic active sites adjacent to polar regions (e.g., kinases, urease) [4] [6] [8].

Historical Context and Emergence of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine in Pharmacological Research

The strategic hybridization of pyridazine with nitrophenyl and piperazine groups evolved from three convergent drug discovery paradigms:

  • Pyridazine Bioisosterism in Kinase InhibitorsFollowing ponatinib’s 2012 FDA approval, medicinal chemists systematically explored imidazo[1,2-b]pyridazine scaffolds. Incorporation of 4-nitrophenyl at the C3 position improved c-Kit kinase selectivity by 12-fold compared to unsubstituted analogs, attributed to enhanced hydrophobic contact with Leu644 and Val654. This innovation established nitrophenylpyridazine as a versatile pharmacophore for ATP-competitive inhibition [2] [8].

  • Piperazine-Based Urease Inhibitor DevelopmentHigh-throughput screening (2018–2022) identified 3-nitropyridinylpiperazines as potent urease antagonists. Compound 5b (2-((4-bromophenyl)amino)-N-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide) achieved IC₅₀ = 2.0 ± 0.73 µM against Helicobacter pylori urease via:

  • Coordination with active-site nickel ions
  • Hydrogen bonding with Ala366 and Asp223
  • π-Cation interaction with His519Molecular docking confirmed binding energies of −8.0 kcal/mol, surpassing thiourea (−2.8 kcal/mol) [6].
  • Rational Design of Multitarget LigandsThe integration of nitrophenylpyridazine with piperazine produced 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine (PubChem CID: 75359389) as a structurally simplified hybrid with predicted activity against:
  • Tyrosine kinases (via pyridazine-nitrophenyl pharmacophore)
  • Urease (via pyridazine-piperazine motif)
  • Sigma receptors (via piperazine flexibility)

Properties

CAS Number

1354939-40-4

Product Name

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

IUPAC Name

3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

InChI

InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2

InChI Key

JXVCWVWVIFLGHZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.